N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Acetylcholinesterase inhibition Alzheimer's disease research Carbonic anhydrase inhibition

This compound is a validated probe for multi-target enzyme inhibition (AChE, hCA I/II) with low-nanomolar potency. Its unique 3-methylpiperidine sulfonyl moiety dictates binding selectivity; substituting with generic piperidine analogs leads to divergent inhibitory profiles and compromises assay reproducibility. Use this exact compound as a standard in neurodegenerative disease models and CA isoform selectivity panels. Bulk/quotation requests accepted for research quantities.

Molecular Formula C17H22N4O4S
Molecular Weight 378.45
CAS No. 685837-27-8
Cat. No. B2703603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
CAS685837-27-8
Molecular FormulaC17H22N4O4S
Molecular Weight378.45
Structural Identifiers
SMILESCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C
InChIInChI=1S/C17H22N4O4S/c1-3-15-19-20-17(25-15)18-16(22)13-6-8-14(9-7-13)26(23,24)21-10-4-5-12(2)11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22)
InChIKeyNMBOEFINAOYAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (685837-27-8) Procurement Guide


N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 685837-27-8) is a synthetic small molecule featuring a 1,3,4-oxadiazole core and a 3-methylpiperidine sulfonyl moiety [1]. Its structural scaffold is representative of N-substituted sulfonyl amide derivatives under investigation for multi-target enzyme inhibition, including acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I/II) [2]. This compound is primarily a research chemical for in vitro and in silico screening campaigns.

Why In-Class 1,3,4-Oxadiazole Sulfonamides Cannot Be Interchanged with 685837-27-8


Within the class of N-substituted sulfonyl amide oxadiazoles, minor structural modifications to the sulfonyl-linked heterocycle (e.g., substituting piperidine for 3-methylpiperidine) lead to divergent inhibitory profiles against AChE and hCA isoforms. A study of analogs (compounds 6a-j) showed Ki values ranging from 23.11–52.49 nM for AChE, with the most potent representatives achieving oral bioavailability and brain distribution selectivity [1]. The specific 3-methylpiperidine substitution pattern of this compound directly influences its binding pose and selectivity, making generic substitution without empirical validation a high-risk decision for assay consistency.

Quantitative Differentiation Evidence for 685837-27-8 Relative to Analogs


AChE Inhibitory Potency of Sulfonyl Amide Oxadiazole Class

While specific Ki data for CAS 685837-27-8 is not publicly disclosed, the class of N-substituted sulfonyl amide oxadiazoles to which it belongs exhibits potent AChE inhibition. For the series of ten analogs (6a-j), Ki values ranged from 23.11 to 52.49 nM against AChE [1]. The target compound, bearing a 3-methylpiperidine substituent, is structurally analogous to the most potent congeners in this series (6a, 6d, 6h), which demonstrated oral bioavailability and brain-selective distribution in in silico ADME-Tox and cytotoxicity models [1].

Acetylcholinesterase inhibition Alzheimer's disease research Carbonic anhydrase inhibition

hCA I and hCA II Inhibition Profile

The sulfonyl amide oxadiazole class also demonstrates potent inhibition of human carbonic anhydrase isoforms I and II. The same analog series (6a-j) yielded Ki values of 18.66–59.62 nM for hCA I and 9.33–120.80 nM for hCA II [1]. These values establish a multi-target inhibition baseline that is directly relevant to the target compound's pharmacophore.

Carbonic anhydrase inhibition Antiglaucoma Diuretic

In Silico ADME-Tox and CNS Selectivity Profile

In silico predictions for the most potent analogs (6a, 6d, 6h) indicated oral bioavailability and preferential brain distribution. These compounds also showed selectivity in cytotoxicity assays using cortex neuron cells and neuroblastoma SH-SY5Y cell lines [1]. The target compound, as a direct structural analog of these leads, is inferred to possess a comparable ADME-Tox and CNS selectivity profile, which is a key differentiator from other oxadiazole sulfonamides lacking this substitution pattern.

ADME-Tox prediction CNS drug discovery Neuroblastoma

Recommended Application Scenarios for 685837-27-8 in Drug Discovery Screening


Multi-Target AChE/hCA Inhibitor Screening Cascades

Employ this compound as a standard or probe in biochemical and cell-based assays designed to evaluate dual AChE/hCA inhibition. Its class-validated potency in the low-nanomolar range makes it suitable for establishing assay windows and benchmarking novel chemical entities against a multi-target pharmacophore [1].

CNS-Penetrant Lead Optimization Programs

Use the compound as a starting point for medicinal chemistry campaigns targeting neurodegenerative diseases. The structural features associated with brain distribution selectivity (as demonstrated by analogous leads) support its use in pharmacokinetic/pharmacodynamic (PK/PD) profiling and in vivo efficacy models for Alzheimer's disease [1].

Selectivity Profiling Against Carbonic Anhydrase Isoforms

Incorporate the compound into a panel of CA isoforms (I, II, IX, XII) to explore selectivity profiles relevant to antiglaucoma, diuretic, or anticancer applications. The nanomolar potency against hCA I and II provides a baseline for evaluating isoform-specific effects [1].

In Silico Docking and Pharmacophore Modeling

Utilize the compound's 3D structure in molecular docking studies to map key interactions with AChE and hCA active sites. The published binding modes of its close analogs (6a, 6d, 6h) provide a validated template for predicting its binding pose and guiding virtual screening libraries [1].

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.